REACTION_SMILES
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[CH2:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[O:27][C:28](=[O:29])[Cl:30].[CH3:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[H-:1].[N+:3](=[O:4])([O-:5])[c:6]1[c:7]([NH2:8])[cH:9][cH:10][cH:11][cH:12]1.[Na+:2].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH2:36]>>[N+:3](=[O:4])([O-:5])[c:6]1[c:7]([NH:8][C:28]([O:27][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)=[O:29])[cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1[N+](=O)[O-])OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |